

Valeriandoid F: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Valeriandoid F

Cat. No.: B12309990

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Introduction

Valeriandoid F is a naturally occurring iridoid isolated from the roots and rhizomes of *Valeriana jatamansi*. As a member of the iridoid class of monoterpenoids, it possesses a characteristic cyclopentanopyran ring system. This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory and selective antiproliferative activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Valeriandoid F**, including detailed spectroscopic data and experimental protocols for its key bioassays.

Chemical Structure and Properties

Valeriandoid F is characterized by a complex and highly oxygenated structure. Its chemical identity has been established through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of **Valeriandoid F**

Property	Value	Reference
CAS Number	1427162-60-4	[1]
Molecular Formula	C ₂₃ H ₃₄ O ₉	[2]
Molecular Weight	454.51 g/mol	[2]
Appearance	White amorphous powder	
Solubility	Soluble in methanol and chloroform	

Spectroscopic Data

The structural elucidation of **Valeriandoid F** was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The detailed ¹H and ¹³C NMR data are presented below.

Table 2: ¹H NMR Spectroscopic Data for **Valeriandoid F** (500 MHz, CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.86	d	8.0
3	5.25	t	9.5
5	2.59	m	
6	4.88	dd	10.5, 4.0
7	4.21	d	10.5
9	2.98	m	
10	4.43	d	12.0
4.28	d	12.0	
11	3.41	s	
1'-OAc	2.10	s	
2'	2.21	m	
3'	2.15	m	
4', 5'	0.98	d	6.5
1''-O-isovaleryl			
2''	2.21	m	
3''	2.15	m	
4'', 5''	0.98	d	6.5

Table 3: ^{13}C NMR Spectroscopic Data for **Valeriandoid F** (125 MHz, CDCl_3)

Position	δC (ppm)
1	93.8
3	78.9
4	43.1
5	39.8
6	76.5
7	88.1
8	75.9
9	46.2
10	64.2
11	59.5
1'-OAc	170.8, 20.9
1''-O-isovaleryl	172.5
2''	43.4
3''	25.8
4'', 5''	22.5
1'''-isovaleryl	172.1
2'''	43.4
3'''	25.8
4''', 5'''	22.5

Biological Activities

Valeriandoid F has demonstrated significant potential in two key therapeutic areas: inflammation and cancer. Specifically, it exhibits potent inhibition of nitric oxide (NO) production and selective cytotoxicity against human glioma stem cells.

Table 4: Biological Activities of **Valeriandoid F**

Activity	Cell Line	IC ₅₀ (μM)	Reference
Anti-inflammatory (NO Inhibition)	RAW 264.7 Macrophages	0.88	[1]
Antiproliferative	Human Glioma Stem Cells (GSC-3#)	7.16	
Human Glioma Stem Cells (GSC-18#)	5.75		

Anti-inflammatory Activity

Valeriandoid F is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.

Antiproliferative Activity

Notably, **Valeriandoid F** displays selective antiproliferative activity against human glioma stem cells (GSC-3# and GSC-18#), while exhibiting lower cytotoxicity towards normal cells. Glioma stem cells are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to conventional therapies. The selective targeting of these cells by **Valeriandoid F** suggests its potential as a lead compound in the development of novel anti-glioma therapies.

Experimental Protocols

The following are the detailed methodologies for the key biological assays cited for **Valeriandoid F**.

Inhibition of Nitric Oxide Production Assay

Objective: To evaluate the inhibitory effect of **Valeriandoid F** on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

- Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Assay Procedure:
 - Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
 - The cells are then pre-treated with various concentrations of **Valeriandoid F** for 1 hour.
 - Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
 - The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
 - Absorbance is measured at 540 nm using a microplate reader.
 - The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
 - The IC₅₀ value is determined from the dose-response curve.

Antiproliferative Activity against Glioma Stem Cells

Objective: To determine the cytotoxic effect of **Valeriandoid F** on human glioma stem cells.

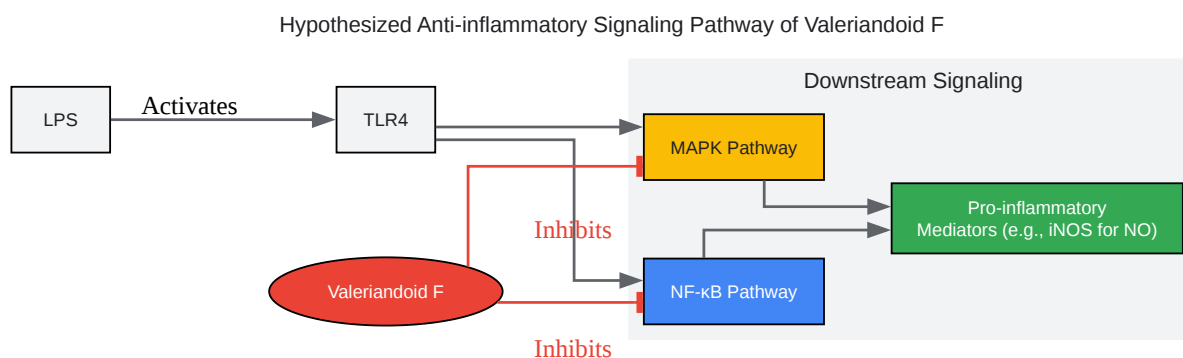
Methodology:

- Cell Culture: Human glioma stem cell lines (GSC-3# and GSC-18#) are cultured in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
- Assay Procedure:
 - Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.
 - The cells are treated with various concentrations of **Valeriandoid F** for 72 hours.

- Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
- The absorbance is measured at 490 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control group.
- The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of many iridoids are known to be mediated through the modulation of key signaling pathways. While the specific pathways for **Valeriandoid F** have not been fully elucidated, it is hypothesized to act through the inhibition of pro-inflammatory mediators, potentially involving the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.



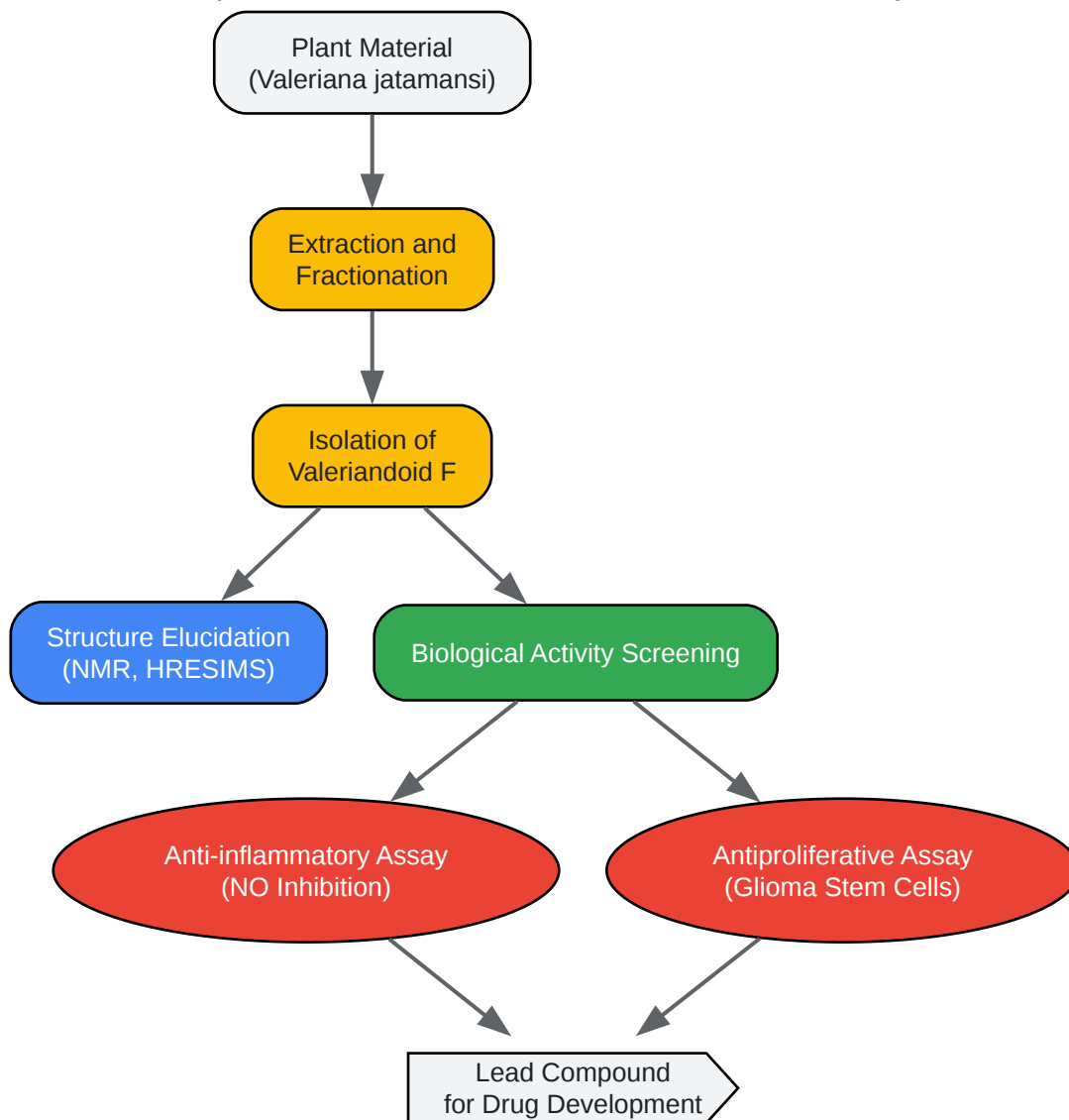
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Caption: Hypothesized mechanism of **Valeriandoid F**'s anti-inflammatory action.

Experimental Workflow

The process of identifying and characterizing the biological activity of **Valeriandoid F** follows a standard natural product drug discovery workflow.

Experimental Workflow for Valeriandoid F Bioactivity



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